![molecular formula C18H24N4O3S B6495680 2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine CAS No. 1351630-71-1](/img/structure/B6495680.png)
2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine, also known as 2-PEP, is a small molecule inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme involved in the regulation of several cellular processes and is a target for therapeutic intervention in a variety of diseases. 2-PEP has been studied for its ability to modulate GSK-3 activity and its potential therapeutic applications.
科学的研究の応用
2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine has been studied for its potential therapeutic applications in the treatment of a variety of diseases, including cancer, Alzheimer’s disease, diabetes, and Parkinson’s disease. In addition, it has been studied for its ability to modulate GSK-3 activity in cell cultures and in animal models.
作用機序
Target of Action
Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .
Mode of Action
This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting acetylcholinesterase, similar compounds can affect the cholinergic pathway . This pathway is crucial for learning and memory, and its disruption is associated with neurodegenerative diseases like Alzheimer’s .
Result of Action
Related compounds that inhibit acetylcholinesterase can increase acetylcholine levels, potentially enhancing cognitive function .
実験室実験の利点と制限
2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and store. In addition, it is highly soluble in aqueous solutions, making it easy to work with. However, this compound is relatively expensive and must be synthesized in the laboratory.
将来の方向性
Future research on 2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine should focus on its potential therapeutic applications in the treatment of diseases. In addition, more research should be done to determine the precise mechanism of action of this compound and to identify potential new targets for therapeutic intervention. Other potential areas of research include the development of novel synthesis methods for this compound and the identification of novel analogs with improved pharmacological properties. Finally, further research should be done to investigate the biochemical and physiological effects of this compound in vivo.
合成法
2-{4-[2-(4-ethylphenoxy)ethanesulfonyl]piperazin-1-yl}pyrimidine is synthesized from the reaction of 4-ethylphenol with ethanesulfonyl chloride in the presence of a base. The reaction is then followed by the addition of piperazine, resulting in the formation of the desired product.
特性
IUPAC Name |
2-[4-[2-(4-ethylphenoxy)ethylsulfonyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-2-16-4-6-17(7-5-16)25-14-15-26(23,24)22-12-10-21(11-13-22)18-19-8-3-9-20-18/h3-9H,2,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCWDCRIHUEYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide](/img/structure/B6495598.png)
![6-methyl-2-[2-(4-methylbenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6495621.png)
![6-methyl-2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6495625.png)
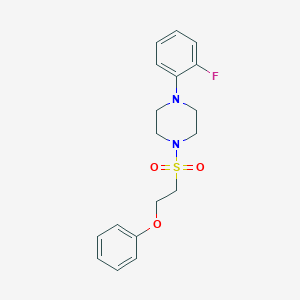
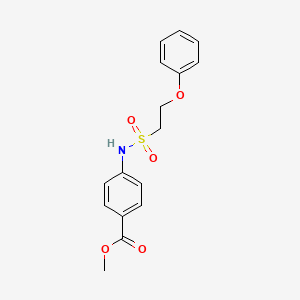
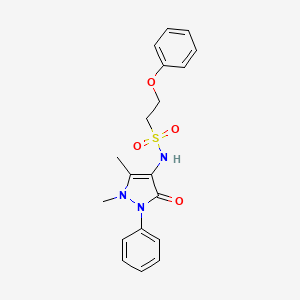
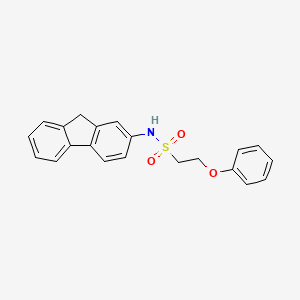

![2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6495678.png)
![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)
![ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate](/img/structure/B6495690.png)
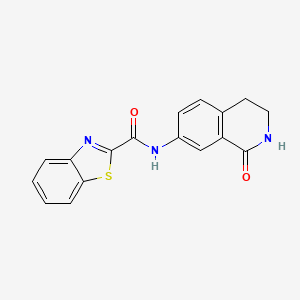
![methyl 4-[(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamoyl]benzoate](/img/structure/B6495706.png)